1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione
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Overview
Description
The compound “1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule. It contains several functional groups, including a pyridine ring, an amine group, a trifluoromethyl group, and a pyrimidinedione group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyridine ring, which is a six-membered ring with one nitrogen atom, and its pyrimidinedione group, which is a six-membered ring with two nitrogen atoms and two carbonyl groups . The trifluoromethyl groups contribute to the compound’s overall polarity and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the trifluoromethyl groups could undergo various substitution reactions, and the pyrimidinedione group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability . The pyrimidinedione group could contribute to the compound’s acidity .Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in protecting crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit potent pesticidal activity, attributed to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
- Intermediate Synthesis : The synthesis of fluazifop involves obtaining 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. This compound can be efficiently prepared via a simple one-step reaction .
- Travoprost : A prostaglandin F receptor agonist used for treating glaucoma in adults, travoprost contains the TFMP moiety. Its IUPAC name is propan-2-yl (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihydroxy-2-[(E, 3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate .
- The trifluoromethyl group can serve as a valuable functional handle in transition metal-catalyzed reactions. Researchers might explore TFMP derivatives in Suzuki–Miyaura cross-coupling reactions .
Agrochemicals
Pharmaceuticals
Transition Metal Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and developing new synthetic strategies for its production . Further studies could also investigate the properties and reactivity of this compound in more detail .
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-methyl-5-[(E)-3-[4-(trifluoromethyl)anilino]prop-2-enoyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF6N5O3/c1-34-20(37)16(18(36)6-7-31-15-4-2-13(3-5-15)22(25,26)27)12-35(21(34)38)9-8-32-19-17(24)10-14(11-33-19)23(28,29)30/h2-7,10-12,31H,8-9H2,1H3,(H,32,33)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJODROXOIKIC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CNC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF6N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione |
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